Trimipramine Maleate

Description

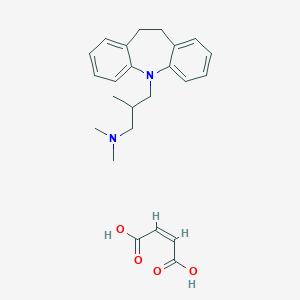

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGHCKHAXOUQOS-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

739-71-9 (Parent) | |

| Record name | Trimipramine maleate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045315 | |

| Record name | Trimipramine hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>61.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732627 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

521-78-8, 138283-60-0, 138283-61-1 | |

| Record name | Trimipramine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimipramine maleate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimipramine maleate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138283600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimipramine maleate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138283611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimipramine maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimipramine hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimipramine hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMIPRAMINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269K6498LD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMIPRAMINE MALEATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D28E1043W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMIPRAMINE MALEATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I412286V22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trimipramine Maleate molecular targets and binding affinity

An In-depth Technical Guide on the Molecular Targets and Binding Affinity of Trimipramine Maleate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimipramine, a tricyclic antidepressant (TCA), distinguishes itself from others in its class through an atypical pharmacological profile. While traditionally TCAs are characterized by their potent inhibition of serotonin and norepinephrine reuptake, trimipramine exhibits remarkably weak activity at these monoamine transporters.[1][2] Its therapeutic efficacy is instead attributed to a robust and diverse receptor antagonism profile. This document provides a comprehensive overview of this compound's molecular targets, summarizes its binding affinities in a quantitative format, details the experimental methodologies used for these determinations, and visualizes key signaling pathways and experimental workflows. The primary mechanism of action is centered on its potent antagonism of histamine H₁, serotonin 5-HT₂ₐ, and alpha-1 adrenergic receptors, with moderate activity at dopamine D₂ and muscarinic acetylcholine receptors.[1][3] This unique profile underlies its antidepressant, anxiolytic, sedative, and weak antipsychotic properties.[1]

Molecular Targets and Binding Affinity

The therapeutic and side-effect profile of trimipramine is a direct consequence of its interaction with a wide array of molecular targets. Unlike typical TCAs, its primary mechanism is not potent monoamine reuptake inhibition but rather high-affinity antagonism at several key G-protein coupled receptors (GPCRs).[4] The binding affinities, typically expressed as the inhibition constant (Kᵢ), dissociation constant (Kₑ), or the half-maximal inhibitory concentration (IC₅₀), quantify the drug's potency at these targets. A lower Kᵢ value indicates a stronger binding affinity.

Quantitative Binding Profile

The following tables summarize the binding affinities of trimipramine for its principal molecular targets. Data has been compiled from various in vitro studies, primarily using human and rat tissues.

Table 1: Receptor Antagonism Binding Affinity of Trimipramine

| Target Receptor | Action | Kᵢ (nM) | Species/Tissue | Reference(s) |

| Histamine H₁ | Antagonist | 0.27 | Human | [1][3] |

| Serotonin 5-HT₂ₐ | Antagonist | ~8-24 | Human | [1][3][5] |

| Alpha-1 Adrenergic | Antagonist | 24 | Human | [1][3] |

| Muscarinic Acetylcholine (mACh) | Antagonist | 58 | Human | [1][3] |

| Dopamine D₂ | Antagonist | 180 | Human | [1][3] |

| Dopamine D₄ | Antagonist | 275 | Not Specified | [1] |

| Serotonin 5-HT₂c | Antagonist | ~400-680 | Human | [1][3][5] |

| Dopamine D₁ | Antagonist | 680 | Human | [3] |

| Alpha-2 Adrenergic | Antagonist | 680 | Human | [3] |

| Serotonin 5-HT₁ₐ | Antagonist | >20,000 | Human | [5][6] |

Kᵢ values are inversely proportional to binding affinity. Lower values indicate stronger binding.

Table 2: Monoamine and Organic Cation Transporter Inhibition

| Target Transporter | Action | Kᵢ (nM) | IC₅₀ (nM) | Species/Tissue | Reference(s) |

| Serotonin Transporter (SERT) | Inhibitor | 149 | 2,110 | Human (HEK293 cells) | [1][3][5] |

| Norepinephrine Transporter (NET) | Inhibitor | 510 - 2,500 | 4,990 | Rat / Human (HEK293 cells) | [1][3][5] |

| Dopamine Transporter (DAT) | Inhibitor | 3,800 | >10,000 | Rat / Human (HEK293 cells) | [3][7] |

| Human Organic Cation Transporter 1 (hOCT1) | Inhibitor | - | 3,720 | Human (HEK293 cells) | [5][6] |

| Human Organic Cation Transporter 2 (hOCT2) | Inhibitor | - | 8,000 | Human (HEK293 cells) | [5][6] |

Note the significant discrepancy in reported values for SERT inhibition, which may reflect different experimental conditions. However, all data consistently classify trimipramine as a weak inhibitor compared to its receptor antagonist potencies.

Signaling Pathways

Trimipramine's most potent interactions are with Gq-coupled GPCRs, namely the histamine H₁, serotonin 5-HT₂ₐ, and α₁-adrenergic receptors. As an antagonist, trimipramine blocks the constitutive and agonist-induced activity of these receptors, thereby inhibiting their downstream signaling cascades.

Upon agonist binding, these Gq-coupled receptors activate Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Simultaneously, DAG remains in the plasma membrane where it, along with Ca²⁺, activates Protein Kinase C (PKC). This cascade ultimately leads to various cellular responses. Trimipramine's antagonism prevents this entire sequence from occurring.

Experimental Protocols

The binding affinity data presented were primarily determined using radioligand binding assays. These assays are the gold standard for quantifying the interaction between a ligand and a receptor.[8][9]

Competitive Radioligand Binding Assay for Kᵢ Determination

This method is used to determine the binding affinity (Kᵢ) of an unlabeled compound (the 'competitor', e.g., trimipramine) by measuring its ability to displace a radiolabeled ligand ('radioligand') of known high affinity from a receptor.[8][10]

Objective: To calculate the Kᵢ of trimipramine for a specific receptor.

Materials:

-

Receptor Source: Homogenized tissue membranes (e.g., from human brain cortex) or cultured cells expressing the target receptor.[11]

-

Radioligand: A ligand with high affinity and specificity for the target receptor, labeled with a radioisotope (e.g., ³H or ¹²⁵I). For the H₁ receptor, [³H]pyrilamine is often used.[11]

-

Competitor: Unlabeled this compound.

-

Assay Buffer: Physiologically buffered solution (e.g., Tris-HCl, PBS).

-

Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Methodology:

-

Membrane Preparation: The receptor source (e.g., brain tissue) is homogenized and centrifuged to isolate a membrane preparation rich in the target receptor. Protein concentration is determined via a standard assay (e.g., Bradford).

-

Assay Setup: A series of reaction tubes are prepared. Each tube contains:

-

A fixed concentration of the receptor preparation.

-

A fixed concentration of the radioligand (typically at or below its Kₑ value).[12]

-

Increasing concentrations of unlabeled trimipramine.

-

Control tubes are included for 'total binding' (no competitor) and 'non-specific binding' (a saturating concentration of a different unlabeled ligand to block all specific binding).

-

-

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free, unbound radioligand. The filters are washed quickly with ice-cold buffer to remove any remaining free radioligand.

-

Quantification: The radioactivity trapped on each filter is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as percent specific binding versus the log concentration of trimipramine, generating a sigmoidal competition curve.

-

Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of trimipramine that inhibits 50% of the specific radioligand binding).

-

The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.[13]

-

References

- 1. Trimipramine - Wikipedia [en.wikipedia.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. apexbt.com [apexbt.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

An In-depth Technical Guide to the Synthesis of Trimipramine Maleate and its Potential Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Trimipramine Maleate, a tricyclic antidepressant. It details the core chemical reactions, potential impurities that may arise during synthesis, and the analytical methodologies for their control. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this active pharmaceutical ingredient (API).

Introduction to this compound

Trimipramine, chemically known as (±)-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine, is a tricyclic antidepressant (TCA) used in the treatment of major depressive disorder.[1] It is commercially available as the maleate salt. Like other TCAs, its therapeutic effect is believed to be related to its ability to modulate neurotransmitter levels in the brain. The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to ensure the purity and quality of the final product.

Core Synthesis Pathway

The most common and industrially viable synthesis of trimipramine proceeds through a two-stage process: the synthesis of the tricyclic core, 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl), followed by its alkylation with a specific aminoalkyl side chain.

Synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepine (Iminodibenzyl)

The dibenzazepine core is a critical starting material for the synthesis of trimipramine and related tricyclic antidepressants. Several methods for its synthesis have been reported, with the classical approach involving the cyclization of 2,2'-diaminobibenzyl.

Experimental Protocol (General Description):

A common method for the synthesis of iminodibenzyl involves the intramolecular cyclization of a substituted bibenzyl derivative. While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows:

-

Starting Material: 2,2'-Dinitrodibenzyl is a common precursor.

-

Reduction: The nitro groups are reduced to amines to form 2,2'-diaminobibenzyl. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with a palladium-on-carbon catalyst) or chemical reducing agents like tin(II) chloride in an acidic medium.

-

Cyclization: The resulting 2,2'-diaminobibenzyl is then cyclized to form 10,11-dihydro-5H-dibenzo[b,f]azepine. This is typically achieved by heating in the presence of a dehydrating agent or a catalyst, such as polyphosphoric acid (PPA).

-

Purification: The crude iminodibenzyl is purified by techniques such as distillation under reduced pressure or recrystallization from a suitable solvent.

Synthesis of the Side Chain: 3-Dimethylamino-2-methyl-1-chloropropane

The specific side chain required for trimipramine synthesis is 3-dimethylamino-2-methyl-1-chloropropane. This is typically prepared from the corresponding amino alcohol.

Experimental Protocol (General Description):

-

Starting Material: 3-Dimethylamino-2-methyl-1-propanol is the precursor.

-

Chlorination: The hydroxyl group is replaced with a chlorine atom. A common method for this transformation is the reaction with thionyl chloride (SOCl₂), often in an inert solvent like dichloromethane or chloroform. The reaction is typically performed at low temperatures initially and then allowed to warm to room temperature or heated to drive the reaction to completion.

-

Isolation: The product, 3-dimethylamino-2-methyl-1-chloropropane, is usually obtained as its hydrochloride salt, which can be isolated by precipitation or by removing the solvent.

Alkylation of Iminodibenzyl to form Trimipramine

The final step in the synthesis of the trimipramine free base is the N-alkylation of iminodibenzyl with the prepared side chain.

Experimental Protocol (General Description):

-

Deprotonation of Iminodibenzyl: The nitrogen atom of the iminodibenzyl ring is deprotonated using a strong base to form a nucleophilic amide anion. A common base used for this purpose is sodium amide (NaNH₂) in an inert solvent like xylene or toluene.[2][3]

-

Alkylation Reaction: The solution of the iminodibenzyl anion is then treated with 3-dimethylamino-2-methyl-1-chloropropane. The nucleophilic nitrogen attacks the carbon bearing the chlorine atom in an SN2 reaction, displacing the chloride and forming the C-N bond. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and quenched, for example, with water or a dilute acid solution. The trimipramine free base is then extracted into an organic solvent. The crude product is purified using techniques such as distillation under reduced pressure or column chromatography.

Formation of this compound

The final step is the formation of the maleate salt to improve the stability and handling of the drug.

Experimental Protocol (General Description):

-

Salt Formation: The purified trimipramine free base is dissolved in a suitable solvent, such as ethanol or acetone. A solution of maleic acid in the same or a miscible solvent is then added, typically in a 1:1 molar ratio.

-

Crystallization and Isolation: The this compound salt, being less soluble, precipitates from the solution. The solid is collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried under vacuum.

Potential Impurities in this compound Synthesis

During the synthesis of this compound, several impurities can be formed due to side reactions, incomplete reactions, or degradation of the product. The control of these impurities is critical to ensure the safety and efficacy of the final drug product.

Table 1: Summary of Potential Impurities in this compound

| Impurity Name | Structure | Potential Origin |

| Impurity A | Trimipramine N-oxide | Oxidation of the tertiary amine side chain of trimipramine.[4][5] |

| Impurity B | N-Demethyl Trimipramine | Incomplete methylation during side chain synthesis or demethylation during the main synthesis.[6][7][8] |

| Impurity C | Dehydro trimipramine | Dehydrogenation of the dibenzazepine ring system.[5][9][10][11][12] |

| Impurity D | Imipramine | Use of 3-dimethylamino-1-chloropropane instead of the 2-methylated analogue as the side chain.[4][5][13][14][15] |

| Impurity E | Dimeric Impurity | Dimerization reaction involving the trimipramine molecule or its precursors.[16][17][18][19][20] |

| Impurity F | Iminodibenzyl | Unreacted starting material from the alkylation step.[4][21][22] |

| Impurity G | 2-Methyl-iminodibenzyl | Impurity in the iminodibenzyl starting material.[23][24][25][26] |

Formation Pathways of Key Impurities

The following diagrams illustrate the logical relationships in the formation of the main synthetic impurities.

Caption: Primary synthesis pathway and formation of key process-related impurities.

Caption: Formation of impurities arising from starting materials and incorrect reagents.

Analytical Control of Impurities

The control of impurities in this compound is achieved through a combination of in-process controls during synthesis and final product testing. High-performance liquid chromatography (HPLC) and Ultra-performance liquid chromatography (UPLC) are the most common analytical techniques used for the separation and quantification of trimipramine and its related substances.

A typical reversed-phase HPLC or UPLC method would utilize a C18 column with a gradient elution program using a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength where trimipramine and its impurities have significant absorbance.

Conclusion

The synthesis of this compound is a well-established process, but one that requires careful control to minimize the formation of impurities. A thorough understanding of the synthesis pathway and the potential origins of impurities is essential for the development of a robust and well-controlled manufacturing process. This guide has outlined the core synthetic steps and provided an overview of the key impurities, their structures, and their likely formation pathways. This information serves as a critical resource for scientists and professionals in the pharmaceutical industry to ensure the quality, safety, and efficacy of this compound.

References

- 1. Trimipramine - Wikipedia [en.wikipedia.org]

- 2. RU2233274C1 - Method for preparing 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine - Google Patents [patents.google.com]

- 3. Etymemazine - Wikipedia [en.wikipedia.org]

- 4. allmpus.com [allmpus.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound EP Impurity B (as Hydrochloride) [lgcstandards.com]

- 7. molcan.com [molcan.com]

- 8. klivon.com [klivon.com]

- 9. Trimipramine Impurity-C | Manasa Life Sciences [manasalifesciences.com]

- 10. This compound EP Impurity C | CAS No- 315-69-5 | Trimipramine USP Related Compound A ; Dehydro Trimipramine [chemicea.com]

- 11. klivon.com [klivon.com]

- 12. klivon.com [klivon.com]

- 13. Trimipramine Impurity-D | Manasa Life Sciences [manasalifesciences.com]

- 14. This compound EP Impurity D | CAS No- 50-49-7 | Imipramine [chemicea.com]

- 15. cleanchemlab.com [cleanchemlab.com]

- 16. alentris.org [alentris.org]

- 17. Trimipramine Impurity-E | Manasa Life Sciences [manasalifesciences.com]

- 18. molcan.com [molcan.com]

- 19. Trimipramine Imp. E (EP) as 2HCl Salt - Analytica Chemie [analyticachemie.in]

- 20. Trimipramine EP Impurity E | CAS No- 2724839-84-1 | Simson Pharma Limited [simsonpharma.com]

- 21. pharmaffiliates.com [pharmaffiliates.com]

- 22. cleanchemlab.com [cleanchemlab.com]

- 23. cleanchemlab.com [cleanchemlab.com]

- 24. cleanchemlab.com [cleanchemlab.com]

- 25. CAS 150802-55-4 Trimipramine EP Impurity G | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 26. pharmaffiliates.com [pharmaffiliates.com]

The Atypical Neurochemical Profile of Trimipramine Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine Maleate, a tricyclic antidepressant (TCA), exhibits a unique and complex neurochemical profile that distinguishes it from other members of its class. While traditionally classified as a TCA, its mechanism of action deviates significantly from the typical serotonin and norepinephrine reuptake inhibition model. This technical guide provides an in-depth exploration of the neurochemical effects of this compound in the central nervous system. It consolidates quantitative data on its receptor and transporter interactions, details common experimental protocols for its study, and visualizes key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuropharmacology and drug development.

Introduction

Trimipramine has been utilized in the treatment of major depressive disorder for decades. However, its therapeutic efficacy appears to be mediated by a multifaceted interaction with various components of the central nervous system, rather than potent monoamine reuptake inhibition. Unlike many other TCAs, trimipramine is a relatively weak inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] Its clinical effects are thought to be primarily driven by its potent antagonist activity at a range of neurotransmitter receptors. This guide will systematically dissect these interactions to provide a clear understanding of trimipramine's neuropharmacological footprint.

Quantitative Data on Receptor and Transporter Interactions

The following tables summarize the binding affinities (Ki), dissociation constants (Kd), and inhibitory concentrations (IC50) of this compound for various CNS receptors and neurotransmitter transporters. This data has been compiled from multiple in vitro studies.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Kd (nM) | Reference |

| Histamine H1 | [3H]Mepyramine | Human Brain | 0.27 | - | [2] |

| Serotonin 5-HT2A | [3H]Ketanserin | Human Brain | 24 | - | [2] |

| Alpha-1 Adrenergic | [3H]Prazosin | Human Brain | 24 | - | [2] |

| Muscarinic Acetylcholine | - | Human Brain | 58 | - | [2] |

| Dopamine D2 | [3H]Spiperone | Human Brain | 180 | - | [2] |

| Serotonin 5-HT1A | - | - | - | 4.66 (pKi) | [3] |

| Serotonin 5-HT1C | - | - | - | 6.39 (pKi) | [3] |

| Serotonin 5-HT2C | - | Human Brain | 680 | - | [2] |

| Dopamine D1 | - | Human Brain | 680 | - | [2] |

| Alpha-2 Adrenergic | - | Human Brain | 680 | - | [2] |

Table 2: Neurotransmitter Transporter Inhibition by this compound

| Transporter | Radioligand/Substrate | Tissue/Cell Line | Ki (nM) | IC50 (µM) | Reference |

| Serotonin Transporter (SERT) | [3H]Serotonin | Rat Cerebral Cortex | 149 | 2.11 | [2][3] |

| Norepinephrine Transporter (NET) | [3H]Norepinephrine | Rat Cerebral Cortex | 2500 | 4.99 | [2][3] |

| Dopamine Transporter (DAT) | [3H]Dopamine | Rat Cerebral Cortex | 3800 | >10 | [2][3] |

| Human Organic Cation Transporter 1 (hOCT1) | [3H]MPP+ | HEK293 cells | - | 3.72 | [3] |

| Human Organic Cation Transporter 2 (hOCT2) | [3H]MPP+ | HEK293 cells | - | 8.00 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neurochemical effects of this compound.

Radioligand Receptor Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor.

3.1.1. General Protocol Outline

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended to a specific protein concentration.

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]prazosin for α1-adrenergic receptors) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known ligand for the receptor. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (concentration of the drug that inhibits 50% of specific radioligand binding) is determined and can be converted to a Ki value using the Cheng-Prusoff equation.

3.1.2. Specific Receptor Binding Assay Protocols

-

Histamine H1 Receptor Binding Assay:

-

Serotonin 5-HT2A Receptor Binding Assay:

-

Alpha-1 Adrenergic Receptor Binding Assay:

-

Dopamine D2 Receptor Binding Assay:

Neurotransmitter Reuptake Inhibition Assays

These assays measure the ability of a compound to block the reuptake of neurotransmitters into presynaptic neurons.

3.2.1. In Vitro Reuptake Inhibition Assay in Rat Brain Synaptosomes [3][19][20][21][22]

-

Synaptosome Preparation: Rat brain tissue (e.g., striatum for DAT, cortex for SERT and NET) is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate synaptosomes (resealed nerve terminals).[20]

-

Incubation: Synaptosomes are incubated with varying concentrations of this compound.

-

Uptake Initiation: A specific radiolabeled neurotransmitter (e.g., [3H]serotonin for SERT) is added to initiate uptake.[3]

-

Uptake Termination: After a short incubation period, uptake is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer.

-

Quantification: The radioactivity retained by the synaptosomes on the filters is measured by scintillation counting.

-

Data Analysis: Non-specific uptake is determined in the presence of a potent and selective reuptake inhibitor for the respective transporter. The IC50 value for the inhibition of specific uptake is then calculated.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.[23][24][25][26][27]

3.3.1. General Protocol for Neurotransmitter Monitoring in Rat Prefrontal Cortex

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the prefrontal cortex of an anesthetized rat.[26]

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.

-

Sample Collection: Dialysate samples, containing extracellular fluid from the brain region of interest, are collected at regular intervals.[24]

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally).

-

Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., serotonin, norepinephrine, dopamine) in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.[25]

-

Data Analysis: Changes in extracellular neurotransmitter levels following drug administration are compared to baseline levels.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its neurochemical characterization.

Caption: Preclinical evaluation workflow for a neuropharmacological agent.

Caption: Trimipramine's antagonism of key CNS receptor signaling pathways.

Conclusion

The neurochemical profile of this compound is characterized by a broad-spectrum antagonist activity at multiple G protein-coupled receptors, with notably weak inhibition of monoamine transporters. Its potent blockade of histamine H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors likely contributes significantly to both its therapeutic effects and its side-effect profile, including sedation and orthostatic hypotension. The moderate antagonism of dopamine D2 receptors further adds to its atypical nature, distinguishing it from conventional tricyclic antidepressants. A thorough understanding of this complex pharmacology, facilitated by the experimental approaches detailed herein, is crucial for the rational design of novel therapeutics and for optimizing the clinical application of existing medications. This guide provides a foundational resource for researchers aiming to further elucidate the intricate central nervous system effects of this compound.

References

- 1. Duloxetine - Wikipedia [en.wikipedia.org]

- 2. Does the [3H]mepyramine binding site represent the histamine H1 receptor? Re-examination of the histamine H1 receptor with quinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro uptake assays in synaptosomes [bio-protocol.org]

- 4. Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific binding of [3H]pyrilamine to histamine H1 receptors in guinea pig brain in vivo: determination of binding parameters by a kinetic four-compartment model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The binding of [3H]mepyramine to histamine H1 receptors in monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Characterization of alpha 1-adrenergic receptor subtypes in rat brain: a reevaluation of [3H]WB4104 and [3H]prazosin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 15. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 18. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of in vitro amine uptake into rat brain synaptosomes after in vivo administration of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effects of acute fluoxetine on extracellular serotonin levels in the raphe: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Psychological stress increases serotonin release in the rat amygdala and prefrontal cortex assessed by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Sedative Signature of Trimipramine Maleate: A Deep Dive into its Unique Pharmacological Profile

For Immediate Release

[City, State] – Trimipramine maleate, a tricyclic antidepressant, has long been recognized for its pronounced sedative effects, a characteristic that sets it apart from many other antidepressants. This in-depth technical guide provides a comprehensive exploration of the core mechanisms underlying trimipramine's unique sedative properties, offering valuable insights for researchers, scientists, and drug development professionals. By examining its distinct receptor binding profile and its impact on sleep architecture, this paper aims to elucidate the intricate pharmacology that underpins its clinical utility in conditions where sedation is beneficial.

Introduction

Trimipramine is a dibenzazepine derivative classified as a tricyclic antidepressant (TCA). While its antidepressant efficacy is well-established, its prominent sedative and anxiolytic properties are of significant interest.[1] Unlike many other TCAs, trimipramine's primary mechanism of antidepressant action is not thought to be a robust inhibition of serotonin and norepinephrine reuptake.[2] Instead, its clinical effects are largely attributed to its potent antagonism of a wide range of neurotransmitter receptors. This multi-receptor activity, particularly its strong affinity for the histamine H1 receptor, is the cornerstone of its sedative effects.[2][3] Furthermore, trimipramine exhibits a unique influence on sleep architecture, most notably its lack of suppression of Rapid Eye Movement (REM) sleep, a feature that distinguishes it from the majority of antidepressant medications.[1][4]

The Molecular Basis of Sedation: Receptor Binding Profile

The sedative properties of trimipramine are intrinsically linked to its interactions with various G-protein coupled receptors in the central nervous system. Its broad receptor binding profile has been meticulously characterized through in vitro radioligand binding assays.

Potent Histamine H1 Receptor Antagonism

The most significant contributor to trimipramine's sedative effects is its very strong antagonism of the histamine H1 receptor.[2][3] Histamine in the brain is a key promoter of wakefulness. By blocking the action of histamine at H1 receptors, trimipramine effectively dampens this arousal system, leading to drowsiness and sedation.[3] This mechanism is shared with many over-the-counter sleep aids that contain antihistamines.

Adrenergic and Serotonergic Receptor Blockade

In addition to its potent antihistaminergic activity, trimipramine also acts as an antagonist at α1-adrenergic and serotonin 5-HT2A receptors.[5] Blockade of α1-adrenergic receptors can contribute to sedation and may also lead to orthostatic hypotension, a common side effect of TCAs. Antagonism of 5-HT2A receptors is another mechanism implicated in promoting sleep and increasing slow-wave sleep.

Anticholinergic and Antidopaminergic Activity

Trimipramine also possesses significant anticholinergic properties through its blockade of muscarinic acetylcholine receptors, which can contribute to sedation but also leads to side effects such as dry mouth, blurred vision, and constipation.[2][6] Furthermore, it is a weak to moderate antagonist of dopamine D2 receptors.[4]

The following table summarizes the receptor binding affinities of trimipramine for key receptors implicated in its sedative and other pharmacological effects.

| Receptor | Binding Affinity (Ki, nM) | Reference |

| Histamine H1 | 0.27 | [5] |

| Serotonin 5-HT2A | 24 | [5] |

| Alpha-1 Adrenergic | 24 | [5] |

| Muscarinic Acetylcholine | 58 | [5] |

| Dopamine D2 | 180 | [5] |

| Serotonin Transporter (SERT) | 149 | [5] |

| Norepinephrine Transporter (NET) | 2500 | [5] |

| Dopamine Transporter (DAT) | 3800 | [5] |

Note: A lower Ki value indicates a higher binding affinity.

Unique Effects on Sleep Architecture

One of the most remarkable features of trimipramine is its effect on sleep architecture, which has been investigated in polysomnography studies. Unlike the majority of TCAs and other classes of antidepressants that suppress REM sleep, trimipramine does not share this property.[1][4][7]

Preservation of REM Sleep

Studies have consistently shown that trimipramine does not decrease, and may even increase, the percentage of REM sleep.[8] This is a significant departure from the REM-suppressing effects of most antidepressants. The preservation of REM sleep may contribute to a more natural sleep architecture and could be associated with its observed effects on dream recall.

Improvement in Sleep Continuity

Polysomnography studies in patients with primary insomnia have demonstrated that trimipramine, at an average dose of 100 mg over a four-week period, significantly enhances sleep efficiency.[1] It has been shown to increase total sleep time and reduce the number of awakenings.[9] These effects on sleep continuity are likely a direct consequence of its potent sedative properties mediated by H1 and other receptor antagonisms.

The following table summarizes the key findings from a double-blind, placebo-controlled polysomnography study of trimipramine in patients with primary insomnia.

| Sleep Parameter | Trimipramine (100 mg) | Placebo | Reference |

| Sleep Efficiency | Significantly enhanced | No significant change | [1] |

| Total Sleep Time | Not significantly changed (primary target variable) | No significant change | [1] |

| REM Sleep | Not suppressed | No change | [1] |

Experimental Protocols

The understanding of trimipramine's sedative properties is built upon rigorous experimental methodologies. The following sections provide an overview of the key experimental protocols used in the cited research.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of trimipramine for various neurotransmitter receptors.

Methodology:

-

Tissue Preparation: Normal human brain tissue is obtained at autopsy. Specific brain regions rich in the receptor of interest are dissected and homogenized to prepare cell membranes.

-

Radioligand Binding: A specific radiolabeled ligand (a molecule that binds to the receptor of interest and is tagged with a radioactive isotope) is incubated with the prepared brain membranes in the presence of varying concentrations of trimipramine.

-

Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity in the bound fraction is then quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the equilibrium dissociation constant (Ki), which is a measure of the drug's binding affinity for the receptor. A lower Ki value indicates a higher affinity.

Caption: Workflow for in vitro receptor binding assay.

Polysomnography (PSG) Studies in Humans

Objective: To objectively measure the effects of trimipramine on sleep architecture.

Methodology:

-

Participant Selection: Patients with a diagnosis of primary insomnia, based on established diagnostic criteria (e.g., DSM-IV), are recruited. Participants typically undergo a screening period to exclude other sleep disorders or significant comorbidities.

-

Study Design: A double-blind, placebo-controlled design is often employed. Participants are randomly assigned to receive either trimipramine or a placebo for a specified duration (e.g., 4 weeks).

-

Polysomnographic Recording: Participants sleep overnight in a sleep laboratory while being monitored with polysomnography. This involves recording various physiological parameters, including:

-

Electroencephalogram (EEG) to measure brain wave activity.

-

Electrooculogram (EOG) to measure eye movements.

-

Electromyogram (EMG) to measure muscle activity.

-

-

Sleep Stage Scoring: The recorded data is manually or automatically scored by trained technicians to determine different sleep stages (e.g., N1, N2, N3, and REM sleep) and other sleep parameters (e.g., sleep latency, sleep efficiency, number of awakenings).

-

Data Analysis: Statistical analysis is performed to compare the changes in sleep parameters between the trimipramine and placebo groups.

Caption: Workflow for a clinical polysomnography study.

Signaling Pathways and Logical Relationships

The sedative properties of trimipramine can be understood through its modulation of key neurotransmitter systems.

Caption: Trimipramine's sedative signaling pathways.

The logical relationship between trimipramine's molecular actions and its clinical sedative effects can be summarized as follows:

Caption: Logical flow from mechanism to clinical use.

Conclusion

The unique sedative properties of this compound are a direct result of its distinctive pharmacological profile, characterized by potent antagonism of multiple neurotransmitter receptors, most notably the histamine H1 receptor. This multi-faceted mechanism not only induces sedation but also contributes to an improved sleep architecture without the REM sleep suppression commonly seen with other antidepressants. This in-depth understanding of trimipramine's core mechanisms is crucial for informed clinical use and provides a valuable framework for the development of novel therapeutics targeting sleep and mood disorders. The detailed experimental protocols and data presented herein offer a solid foundation for further research into this and other psychoactive compounds.

References

- 1. Trimipramine - Wikipedia [en.wikipedia.org]

- 2. Antagonism by antidepressants of neurotransmitter receptors of normal human brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonism by antidepressants of neurotransmitter receptors of normal human brain in vitro. | Semantic Scholar [semanticscholar.org]

- 4. Trimipramine in primary insomnia: results of a polysomnographic double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.uni-luebeck.de [research.uni-luebeck.de]

- 9. Zebrafish as an Animal Model for Testing Agents with Antidepressant Potential [mdpi.com]

The Atypical Antidepressant: A Technical History of Trimipramine Maleate's Development and Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine, a tricyclic antidepressant (TCA) distinguished by its atypical pharmacological profile, has been a subject of interest since its development in the mid-20th century. This technical guide provides a comprehensive historical account of the discovery and development of Trimipramine Maleate, from its chemical synthesis to its initial pharmacological characterization. It details the experimental methodologies of the era that led to the elucidation of its unique mechanism of action, which deviates significantly from that of conventional TCAs. Quantitative data on its receptor binding affinities are presented, and key signaling pathways and experimental workflows are visualized to offer a deeper understanding for researchers in psychopharmacology and medicinal chemistry.

Introduction: The Emergence of a Second-Generation Tricyclic

The story of trimipramine begins in an era of burgeoning psychopharmacology. Following the serendipitous discovery of the antidepressant properties of the first tricyclic, imipramine, in the 1950s, pharmaceutical companies embarked on a quest to synthesize analogues with improved efficacy and tolerability. Developed by the French pharmaceutical company Rhône-Poulenc, trimipramine (then known as RP-7162) was patented in 1959 and first described in the scientific literature in 1961. It was introduced for medical use in Europe in 1966 and later in the United States around 1979-1980.

What set trimipramine apart from its predecessors was its unique clinical profile, characterized by pronounced sedative and anxiolytic effects alongside its antidepressant action. Early on, it was recognized as an "atypical" or "second-generation" TCA because, unlike imipramine and amitriptyline, it demonstrated remarkably weak inhibition of serotonin and norepinephrine reuptake, the then-accepted primary mechanism of action for this drug class. This intriguing discrepancy prompted further investigation into its pharmacological properties, revealing a complex interplay of receptor antagonism that underpins its therapeutic effects.

Chemical Synthesis and Development

The synthesis of trimipramine, a dibenzazepine derivative, involves a multi-step process characteristic of the synthesis of other tricyclic antidepressants. The core of the molecule is the 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl) ring system, which is then alkylated with a specific side chain.

General Synthetic Pathway

While the precise, detailed protocols from Rhône-Poulenc's initial synthesis remain proprietary, the general chemical route can be outlined as follows:

-

Synthesis of the Tricyclic Core (Iminodibenzyl): The synthesis typically starts with the preparation of the 10,11-dihydro-5H-dibenzo[b,f]azepine nucleus. This was a known chemical entity at the time, and its synthesis had been established.

-

Preparation of the Side Chain: The characteristic side chain of trimipramine, 3-(dimethylamino)-2-methylpropyl chloride, is synthesized separately.

-

Alkylation: The final key step is the N-alkylation of the iminodibenzyl core with the 3-(dimethylamino)-2-methylpropyl chloride side chain. This is typically carried out in the presence of a strong base, such as sodium amide, to deprotonate the nitrogen atom of the iminodibenzyl, rendering it nucleophilic for the subsequent reaction with the alkyl halide side chain.

-

Salt Formation: The resulting free base of trimipramine is then converted to its more stable and water-soluble maleate salt, this compound, for pharmaceutical formulation.

Hypothetical Experimental Workflow for Synthesis

Early Pharmacological Screening and Discovery of Atypical Properties

The initial pharmacological screening of trimipramine would have followed the standard procedures of the 1960s for identifying potential antidepressant and neuroleptic activity. These preclinical tests were crucial in revealing its unique profile.

In Vivo Models for Antidepressant Activity

-

Forced Swim Test (Porsolt's Test) in Rats: This was a cornerstone model for assessing antidepressant potential. In this test, rats are placed in a cylinder of water from which they cannot escape. After initial frantic attempts to escape, they adopt a characteristic immobile posture. Acute administration of known antidepressants reduces the duration of this immobility.

-

Detailed Methodology:

-

Apparatus: A transparent cylindrical container (approximately 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of about 15 cm.

-

Procedure: Naive male Wistar rats (150-200g) are individually placed in the cylinder for a 15-minute pre-test session. Twenty-four hours later, the animals are treated with the test compound (trimipramine), a reference antidepressant (e.g., imipramine), or vehicle. One hour after treatment, they are placed back in the water for a 5-minute test session.

-

Scoring: The duration of immobility (making only the minimal movements necessary to keep the head above water) during the 5-minute test is recorded by a trained observer. A significant decrease in immobility time compared to the vehicle group is indicative of antidepressant-like activity.

-

-

-

Reserpine-Induced Hypothermia/Ptosis Antagonism: Reserpine depletes central monoamine stores, leading to a profound sedative state, hypothermia, and drooping of the eyelids (ptosis). The ability of a compound to antagonize these effects was considered a strong indicator of antidepressant activity, particularly for compounds acting on catecholaminergic systems.

-

Detailed Methodology:

-

Animal Model: Male mice or rats are used.

-

Procedure: A baseline rectal temperature is recorded. Animals are then administered reserpine (e.g., 2.5 mg/kg, i.p.). A set time later (e.g., 18 hours), the test compound (trimipramine), a reference drug, or vehicle is administered.

-

Scoring: Rectal temperature is measured at regular intervals post-treatment. The degree of ptosis is also scored (e.g., on a 0-4 scale). Reversal of hypothermia and/or ptosis suggests antidepressant potential.

-

-

Monoamine Reuptake Inhibition Assays

The weak monoamine reuptake inhibition of trimipramine was a pivotal discovery. These assays were typically performed using synaptosomes, which are isolated, sealed nerve terminals.

-

Detailed Methodology (In Vitro Reuptake Assay):

-

Synaptosome Preparation: Brain tissue (e.g., rat cortex or striatum) is homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to pellet and isolate the synaptosomes.

-

Assay Procedure: Synaptosomes are resuspended in a physiological buffer. They are pre-incubated with various concentrations of trimipramine or a reference inhibitor.

-

Radiolabeled Neurotransmitter Addition: A low concentration of a radiolabeled neurotransmitter (e.g., ³H-norepinephrine or ³H-serotonin) is added to initiate the uptake process.

-

Termination and Measurement: After a short incubation period (a few minutes) at 37°C, the uptake is terminated by rapid filtration through glass fiber filters, which trap the synaptosomes but allow the unbound radiolabel to pass through. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting. The concentration of trimipramine that inhibits 50% of the specific uptake (IC50) is then determined.

-

It was through such assays that trimipramine was found to be a significantly weaker inhibitor of both norepinephrine and serotonin reuptake compared to other TCAs.

Elucidation of the Receptor Antagonism Profile

The discovery of trimipramine's weak reuptake inhibition prompted researchers to investigate other potential mechanisms. This led to the characterization of its receptor binding profile using radioligand binding assays, which became more widespread in the 1970s.

Radioligand Binding Assays

-

Principle: These assays measure the affinity of a drug for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.

-

Detailed Methodology:

-

Membrane Preparation: A tissue source rich in the receptor of interest (e.g., specific brain regions) is homogenized and centrifuged to prepare a crude membrane fraction containing the receptors.

-

Assay Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., ³H-prazosin for α1-adrenergic receptors, ³H-pyrilamine for H1 histamine receptors, ³H-spiperone for D2 dopamine receptors, or ³H-ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test drug (trimipramine).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration, similar to the reuptake assays.

-

Data Analysis: The amount of radioactivity bound to the membranes is quantified. The data are then analyzed to determine the inhibitory constant (Ki), which represents the affinity of the drug for the receptor. A lower Ki value indicates a higher binding affinity.

-

These studies revealed that trimipramine is a potent antagonist at several key receptors, which is now believed to be the primary basis for its therapeutic effects.

Quantitative Pharmacological Data

The following table summarizes the binding affinities of trimipramine for various neurotransmitter receptors and transporters.

| Target | Ki (nM) | Potency |

| Receptors | ||

| Histamine H1 | 0.23 - 0.3 | Very Strong |

| Serotonin 5-HT2A | 1.8 - 10 | Strong |

| Adrenergic α1 | 3.0 - 20 | Strong |

| Dopamine D2 | 16 - 48 | Moderate |

| Muscarinic Acetylcholine (M1-M5) | 23 - 95 | Moderate |

| Serotonin 5-HT2C | 130 | Weak |

| Dopamine D1 | 300 - 550 | Weak |

| Adrenergic α2 | >1000 | Very Weak |

| Transporters | ||

| Serotonin (SERT) | ~149 - >10,000 | Very Weak |

| Norepinephrine (NET) | ~510 - >10,000 | Very Weak |

| Dopamine (DAT) | >10,000 | Very Weak |

Data compiled from multiple sources. Ki values can vary depending on the experimental conditions (e.g., tissue source, radioligand used).

Signaling Pathways and Mechanism of Action

Unlike typical TCAs, the antidepressant and anxiolytic effects of trimipramine are not primarily driven by monoamine reuptake inhibition. Instead, they are attributed to its potent antagonism at multiple G protein-coupled receptors (GPCRs).

Key Signaling Pathways

-

H1 Receptor Antagonism: This is the most potent action of trimipramine and is responsible for its strong sedative and hypnotic effects.

-

5-HT2A Receptor Antagonism: Blockade of these receptors is thought to contribute to its anxiolytic and antidepressant properties, as well as improving sleep architecture.

-

α1-Adrenergic Receptor Antagonism: This action contributes to its sedative effects but is also responsible for the side effect of orthostatic hypotension.

-

D2 Receptor Antagonism: Moderate blockade of D2 receptors contributes to its atypical profile and may be involved in its therapeutic effects in psychotic depression.

-

Muscarinic Acetylcholine Receptor Antagonism: This leads to the classic anticholinergic side effects associated with TCAs, such as dry mouth, constipation, and blurred vision.

Conclusion

The historical development of this compound is a compelling example of how deviations from an established pharmacological model can lead to the discovery of novel therapeutic agents. Initially synthesized as an analogue of imipramine, its weak activity as a monoamine reuptake inhibitor set it apart. Subsequent investigation, driven by the in vivo and in vitro experimental protocols of the time, revealed a complex mechanism of action dominated by potent antagonism at multiple neurotransmitter receptors. This atypical profile, particularly its strong H1 and 5-HT2A receptor blockade, explains its unique clinical efficacy as a sedative and anxiolytic antidepressant. For drug development professionals, the story of trimipramine underscores the importance of comprehensive pharmacological profiling and the potential for receptor antagonism as a primary mechanism for antidepressant activity.

Methodological & Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Trimipramine Maleate

This document provides detailed application notes and protocols for the quantitative analysis of Trimipramine Maleate using High-Performance Liquid Chromatography (HPLC). The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a tricyclic antidepressant used in the treatment of major depressive disorder. Accurate and robust analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and for monitoring impurities and degradation products. HPLC is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This document outlines various HPLC and UPLC methods, providing a comparative summary and a detailed experimental protocol for a validated method.

Data Presentation: Comparison of HPLC and UPLC Methods

The following table summarizes the chromatographic conditions for different reported methods for the analysis of this compound, allowing for easy comparison.

| Parameter | Method 1: USP Assay | Method 2: UPLC for Impurities | Method 3: Mixed-Mode HPLC |

| Instrumentation | HPLC with UV Detector | UPLC with PDA Detector | HPLC with UV Detector |

| Column | L7 packing (C8 or C18), 4.6 mm x 25 cm, 5 µm | Waters Acquity BEH RP18, 2.1 mm x 100 mm, 1.7 µm[1] | Amaze HD, 3.2 mm x 50 mm, 3 µm[2] |

| Mobile Phase | Isocratic (details not specified in abstract) | A: 100 mM dipotassium hydrogen phosphate and 10 mM potassium dihydrogen phosphate, pH 8.0B: Acetonitrile:Methanol (80:20)[1] | MeCN/MeOH (70/30) with 0.5% HCOOH and 0.05% AmFm[2] |

| Elution Mode | Isocratic | Gradient[1] | Isocratic[2] |

| Flow Rate | Not specified | Not specified (UPLC typical flow rates are lower) | 0.5 mL/min[2] |

| Column Temperature | Not specified | 40 °C[1] | Not specified |

| Detection Wavelength | 254 nm[3] | 220 nm[1] | 254 nm[2] |

| Injection Volume | ~10 µL[3] | Not specified | 1 µL[2] |

| Run Time | Not specified | 10.5 min[1] | 4 min[2] |

| Application | Assay of this compound[3] | Quantification of potential impurities[1] | Separation of Trimipramine from other basic drugs[2] |

Experimental Protocols

This section provides a detailed methodology for a validated stability-indicating UPLC method for the determination of this compound and its related substances. This method is based on a published research article and is suitable for quality control and stability studies.[1]

Method: Stability-Indicating RP-UPLC Method for this compound and its Impurities

1. Objective

To provide a rapid, accurate, and sensitive reverse-phase ultra-performance liquid chromatography (RP-UPLC) method for the quantitative determination of this compound and its potential impurities in bulk drug substance. The method is validated according to ICH guidelines.

2. Materials and Reagents

-

This compound reference standard and sample

-

Impurities standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Dipotassium hydrogen phosphate (AR grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Water (Milli-Q or equivalent)

3. Chromatographic Conditions

-

Instrument: Agilent 1290 Infinity UPLC or equivalent, equipped with a PDA detector.

-

Column: Waters Acquity BEH RP18, 2.1 mm x 100 mm, 1.7 µm.[1]

-

Mobile Phase A: 100 mM dipotassium hydrogen phosphate and 10 mM potassium dihydrogen phosphate, with the pH adjusted to 8.0.[1]

-

Mobile Phase B: A mixture of acetonitrile and methanol (80:20 v/v).[1]

-

Gradient Program: (A specific gradient program would be detailed in the full method, but generally involves increasing the percentage of Mobile Phase B over time to elute the analytes).

-

Flow Rate: (Typical for UPLC, e.g., 0.3 - 0.5 mL/min).

-

Column Temperature: 40 °C.[1]

-

Detection Wavelength: 220 nm.[1]

-

Injection Volume: (Typical for UPLC, e.g., 1-2 µL).

-

Run Time: 10.5 minutes.[1]

4. Preparation of Solutions

-

Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.

-

Impurity Stock Solutions: Prepare individual stock solutions of each known impurity in the same manner.

-

Working Standard Solution: Dilute the stock solutions with the diluent to achieve a final concentration suitable for analysis.

-

Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a concentration similar to the working standard solution.

5. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution. The acceptance criteria should be based on parameters such as:

-

Tailing factor: ≤ 2.0

-

Theoretical plates: ≥ 2000

-

Resolution: ≥ 1.5 between Trimipramine and the closest eluting peak.

6. Procedure

-

Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject the working standard solution multiple times (e.g., n=5) to check for system precision (RSD ≤ 2.0%).

-

Inject the sample solutions.

-

Quantify the amount of this compound and any impurities by comparing the peak areas in the sample chromatogram to those in the standard chromatogram.

7. Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[4][5] This involves subjecting the this compound sample to various stress conditions:

-

Acid Hydrolysis: Reflux with 0.1N HCl.

-

Base Hydrolysis: Reflux with 0.1N NaOH.

-

Oxidative Degradation: Treat with 3% hydrogen peroxide.

-

Thermal Degradation: Heat the solid drug substance in an oven.

-

Photolytic Degradation: Expose the drug substance to UV and visible light.

Analyze the stressed samples using the UPLC method to ensure that all degradation products are well-resolved from the parent drug and from each other.

Visualizations

Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: General workflow for HPLC analysis of this compound.

Logical Relationships in HPLC Method Development

This diagram shows the key parameters and their logical relationships in the development of an HPLC method for this compound.

Caption: Key parameters in HPLC method development for this compound.

References

Application Notes and Protocols: Investigating the Effects of Trimipramine Maleate on Sleep Architecture in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Trimipramine Maleate on the sleep architecture of rats. Trimipramine, a tricyclic antidepressant (TCA), is distinguished by its unique pharmacological profile, particularly its effects on sleep patterns. Unlike most TCAs which suppress Rapid Eye Movement (REM) sleep, trimipramine does not and may even enhance it, making it a compound of significant interest for sleep research and the development of therapies for sleep disorders co-morbid with depression.[1][2][3][4][5][6]

Mechanism of Action

This compound's effects on sleep are attributed to its multifaceted interaction with various neurotransmitter systems. Its primary mechanism involves the antagonism of several key receptors, rather than potent neurotransmitter reuptake inhibition, which sets it apart from other TCAs.[1][7]

-

Histamine H1 Receptor Antagonism : Strong blockade of H1 receptors is the principal driver of trimipramine's significant sedative effects, which helps in reducing sleep latency and promoting sleep initiation.[7][8][9]

-

Muscarinic Acetylcholine Receptor Antagonism : Its anticholinergic properties contribute to its overall effects, though they are also responsible for common side effects like dry mouth and constipation.[7][8]

-

Alpha-1 Adrenergic Receptor Antagonism : This action can lead to orthostatic hypotension but also plays a role in its sedative profile.[7]

-

Weak Monoamine Reuptake Inhibition : Trimipramine is a relatively weak inhibitor of serotonin and norepinephrine reuptake, which is atypical for a TCA and suggests its antidepressant effects may derive more from its receptor blockade profile.[1][7][8][10]

The combination of these actions, particularly the potent H1 antagonism without significant REM sleep suppression, underlies its unique impact on sleep architecture.

Caption: Trimipramine's primary mechanism of action on sleep.

Expected Effects on Rat Sleep Architecture

Based on extensive clinical and preclinical data, this compound administration is expected to produce specific, measurable changes in the sleep architecture of rats. The following table summarizes the anticipated quantitative outcomes.

Note: The following data are representative expected outcomes for a study in rats, synthesized from the qualitative effects described in human and animal research literature. Actual results may vary based on dosage, administration route, and specific experimental conditions.

Table 1: Expected Quantitative Changes in Rat Sleep Architecture Following Trimipramine Administration

| Sleep Parameter | Vehicle Control (Baseline) | This compound (10 mg/kg) | Expected Change | Rationale / Citation |

| Sleep Latency (min) | 12 - 18 | 5 - 10 | Decrease | Potent sedative effects via H1 receptor antagonism improve sleep initiation.[2][3][7][8] |

| Total Sleep Time (min over 12h light phase) | 450 - 500 | 500 - 550 | Increase | Sedative properties lead to longer overall sleep duration.[2][3][4] |

| Sleep Efficiency (%) | 85 - 90 | 90 - 97 | Increase | Reduction in wakefulness after sleep onset enhances sleep continuity.[2][4][11] |

| Wake After Sleep Onset (min) | 40 - 50 | 15 - 25 | Decrease | Improved sleep maintenance due to sedative effects.[3][12] |

| NREM Sleep (% of Total Sleep Time) | 75 - 80 | 75 - 80 | No significant change | Primary effect is on sleep initiation and maintenance rather than shifting the NREM/REM balance. |

| REM Sleep (% of Total Sleep Time) | 20 - 25 | 20 - 25 | No suppression; possible slight increase | Unlike other TCAs, Trimipramine does not suppress and may even increase REM sleep.[1][2][3][4][6][11][13] |

| REM Sleep Latency (min) | 60 - 80 | 70 - 90 | Increase | A lengthened latency to the first REM period has been observed.[14] |

| Number of Awakenings | 15 - 20 | 5 - 10 | Decrease | Improved sleep continuity leads to fewer interruptions.[3] |

Experimental Protocols

This section outlines the detailed methodology for assessing the effects of this compound on the sleep architecture of rats using polysomnography (EEG/EMG).

Animal Model

-

Species : Male Sprague-Dawley or Wistar rats.

-

Age/Weight : 8-10 weeks old, weighing 250-300g at the time of surgery.

-

Housing : Animals should be individually housed in transparent recording chambers under a strict 12:12 hour light/dark cycle (e.g., lights on at 07:00) with controlled temperature (22 ± 2°C) and humidity. Food and water should be available ad libitum.

-

Habituation : Rats must be habituated to the recording chambers and handling for at least one week prior to surgery to minimize stress-induced artifacts.[15]

Surgical Implantation of Electrodes

Aseptic surgical techniques are mandatory.

-

Anesthesia : Anesthetize the rat using isoflurane or a ketamine/xylazine mixture administered intraperitoneally (i.p.). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

-

Implantation :

-

Place the rat in a stereotaxic frame.

-

Incise the scalp along the midline to expose the skull.

-

Drill small burr holes through the skull for EEG screw electrodes. Recommended coordinates from Bregma:

-

Frontal Cortex: AP +2.0 mm, ML 1.5 mm

-

Parietal Cortex: AP -2.0 mm, ML 2.0 mm

-

-

A reference electrode can be placed over the cerebellum.

-

For EMG recording, insert two insulated, fine-wire electrodes into the nuchal (neck) muscles.

-

-

Securing the Implant : Solder the electrodes to a head-mounted pedestal. Secure the entire assembly to the skull using dental acrylic.

-

Post-Operative Care : Administer analgesics and antibiotics as per veterinary guidelines. Allow a recovery period of at least 7-10 days before commencing experiments.